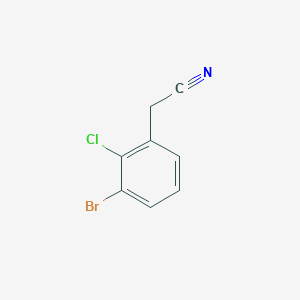

2-(3-Bromo-2-chlorophenyl)acetonitrile

説明

特性

IUPAC Name |

2-(3-bromo-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBZXFNUIULCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283313 | |

| Record name | Benzeneacetonitrile, 3-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261438-68-9 | |

| Record name | Benzeneacetonitrile, 3-bromo-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261438-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 3-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Theoretical and Computational Investigations of 2 3 Bromo 2 Chlorophenyl Acetonitrile

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized systems like the title compound. niscpr.res.in The geometry optimization process in DFT involves finding a stable arrangement of atoms corresponding to a minimum on the potential energy surface. nsf.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing heavy halogens like bromine and chlorine, this selection is particularly critical. Due to the non-covalent nature of halogen bonding, the use of triple-zeta (or larger) basis sets is often recommended. nih.govresearchgate.net Basis sets such as the Pople-style 6-311++G(d,p) and Dunning's correlation-consistent aug-cc-pVTZ are commonly employed for systems with halogens. researchgate.netacs.org The inclusion of diffuse functions (e.g., '+' or 'aug-') is important for accurately describing weakly bound electrons and non-covalent interactions.

However, for larger systems, smaller double-zeta basis sets that offer a good balance of speed and accuracy are in demand. nih.govresearchgate.net Research has shown that the DGDZVP basis set can perform exceptionally well for halogen-bonded complexes, even outperforming some triple-zeta sets. nih.govresearchgate.net

The choice of the exchange-correlation functional is equally crucial. Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with DFT exchange, are widely used. The B3LYP functional is a popular choice, known for predicting accurate molecular structures with moderate computational effort. niscpr.res.inresearchgate.net For systems where non-covalent interactions are important, functionals like the long-range corrected CAM-B3LYP and ωB97X-D, or the M06 suite of functionals (e.g., M06-2X), are often recommended. acs.orgresearchgate.net Studies have shown that for halogen compounds, methods like M06-2X can provide reliable results. researchgate.netresearchgate.net The M06 functional, in combination with the aug-cc-pVTZ basis set, has been demonstrated to provide highly accurate NMR chemical shifts for halogen-bonded complexes. acs.org

| Methodology | Target Application | Key Features/Advantages |

| Functionals | ||

| B3LYP | General purpose, geometry optimization | Widely used, good balance of cost and accuracy. niscpr.res.in |

| M06-2X | Systems with non-covalent interactions | Good for kinetics, thermochemistry, and main-group chemistry. researchgate.net |

| ωB97X-D | Systems with dispersion interactions | Includes empirical dispersion correction. acs.org |

| Basis Sets | ||

| 6-311++G(d,p) | Halogenated systems, anions | Triple-zeta quality with diffuse and polarization functions. acs.org |

| aug-cc-pVTZ | High-accuracy non-covalent interactions | Correlation-consistent, includes diffuse functions for better description of weak interactions. acs.org |

| DGDZVP | Large halogenated systems | Small, efficient double-zeta set with high accuracy for halogen bonds. nih.govresearchgate.net |

Molecular geometry optimization is a fundamental computational task to determine the three-dimensional structure of a molecule that corresponds to the lowest energy. mdpi.com The process starts with an initial geometry and iteratively adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface. wayne.edu Vibrational frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) rather than a transition state (one imaginary frequency). nsf.gov

For 2-(3-Bromo-2-chlorophenyl)acetonitrile, the primary source of conformational flexibility is the rotation around the single bond connecting the methylene (B1212753) carbon to the phenyl ring (C-C-C-N dihedral angle). A conformational analysis would involve systematically rotating this bond to identify the most stable conformer(s). The steric hindrance between the CH₂CN group and the bulky halogen substituents (bromine and chlorine) at the ortho and meta positions on the phenyl ring will significantly influence the rotational barrier and the preferred conformation. It is expected that the lowest energy conformer will adopt a geometry that minimizes these steric clashes.

Below is a table of hypothetical optimized geometric parameters for the title compound, based on typical values for related structures, to illustrate the type of data obtained from a geometry optimization calculation.

| Parameter | Atom Pair/Group | Hypothetical Value |

| Bond Lengths (Å) | ||

| C-Br | 1.90 | |

| C-Cl | 1.74 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-CH₂ | 1.51 | |

| CH₂-CN | 1.47 | |

| C≡N | 1.16 | |

| **Bond Angles (°) ** | ||

| C-C-Cl | 121.0 | |

| C-C-Br | 119.0 | |

| C-C-CH₂ | 122.0 | |

| C-CH₂-CN | 111.0 |

Electronic Structure and Reactivity Descriptors

Computational methods provide valuable insights into the electronic nature of a molecule, which governs its reactivity. Descriptors such as frontier molecular orbitals, electrostatic potential, and natural bond orbitals are used to understand charge distribution and predict reaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) represents the ability to donate an electron, while the lowest unoccupied molecular orbital (LUMO) represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter for describing the kinetic stability and chemical reactivity of a molecule. nih.govmdpi.com A small energy gap implies that the molecule is more polarizable, highly reactive, and requires less energy to be excited, making it a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity.

While specific FMO data for this compound is not available in the cited literature, analysis of related structures provides valuable context. The presence of electron-withdrawing halogen atoms and the π-conjugated system of the phenyl ring and nitrile group are expected to influence the HOMO and LUMO energy levels. The table below presents FMO data for related compounds calculated using DFT methods.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Source |

| 3-Bromo-2-hydroxypyridine (gas) | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 3-Bromo-2-hydroxypyridine (DMSO) | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 2-(trifluoromethyl)phenylacetonitrile | B3LYP/6-311+G(d,p) | -7.49 | -1.05 | 6.44 | niscpr.res.in |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netasianpubs.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack.

For this compound, the MEP map is expected to reveal several key features:

Negative Potential: A region of strong negative potential would be located around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. This site is the most likely to interact with electrophiles or act as a hydrogen bond acceptor.

Positive Potential: Positive potential regions are expected around the hydrogen atoms of the methylene group and the aromatic ring.

σ-Holes: Halogen atoms can exhibit a region of positive electrostatic potential on their outermost surface, opposite to the C-X bond, known as a σ-hole. This electropositive cap makes halogens potential halogen bond donors. The MEP map for the title compound would likely show positive σ-holes on both the bromine and chlorine atoms, indicating their ability to engage in halogen bonding with nucleophiles. mdpi.com

Analysis of the MEP surface thus helps in identifying the molecule's reactive sites for various types of interactions. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. niscpr.res.inresearchgate.net It transforms the complex molecular wave function into a set of localized natural bond orbitals, providing a clear chemical picture of bonding and stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, several significant intramolecular interactions are expected:

π-Conjugation: Strong interactions involving the π-orbitals of the phenyl ring and the π-orbitals of the nitrile group (π → π*) would indicate significant conjugation and electron delocalization across this system.

Hyperconjugation: Delocalization of electron density from the lone pairs of the halogen atoms (Br, Cl) into the antibonding orbitals of the adjacent C-C bonds of the ring (n → σ) would contribute to the molecule's stability. nih.gov Similarly, interactions between the filled C-C or C-H bonding orbitals and adjacent empty antibonding orbitals (σ → σ) play a role.

Charge Transfer: NBO analysis can quantify the charge transfer that creates the dipole moment and influences the molecule's reactivity. researchgate.net

The table below provides illustrative examples of the types of interactions and their stabilization energies that NBO analysis can reveal for a molecule like the one under investigation.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | π → π (intramolecular) | > 15.0 |

| LP(2) Br | σ(C2-C3) | n → σ (hyperconjugation) | ~ 1.0 - 3.0 |

| LP(2) Cl | σ(C1-C2) | n → σ (hyperconjugation) | ~ 1.0 - 3.0 |

| σ(C-H) | σ(C-C) | σ → σ (hyperconjugation) | ~ 0.5 - 2.0 |

Evaluation of Global and Local Reactivity Indices (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Global reactivity descriptors, derived from conceptual DFT, are crucial for understanding the chemical stability and reactivity of a molecule. dergipark.org.trresearchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of electronegative bromine and chlorine atoms, along with the electron-withdrawing nitrile group, is expected to significantly influence its electronic properties. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the HOMO and LUMO energies. mdpi.com

From these energies, key global reactivity indices can be calculated based on Koopmans' theorem approximations (I ≈ -EHOMO and A ≈ -ELUMO): mdpi.comnih.gov

Ionization Potential (I): Represents the energy required to remove an electron. A higher ionization potential suggests greater stability.

Electron Affinity (A): The energy released when an electron is added. A higher electron affinity points to a greater capacity to accept electrons.

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the molecule's resistance to changes in its electron distribution. dergipark.org.tr A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. mdpi.com

Chemical Potential (μ): Calculated as μ = -(I + A) / 2, it indicates the tendency of electrons to escape from the system. dergipark.org.tr

Electronegativity (χ): The negative of the chemical potential (χ = -μ), representing the power to attract electrons.

Electrophilicity Index (ω): Given by ω = μ² / (2η), this index quantifies the ability of a molecule to act as an electrophile. dergipark.org.tr The presence of bromine and chlorine is expected to give the molecule a notable electrophilic character. dergipark.org.tr

| Parameter | Formula | Expected Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | High, indicating stability |

| Electron Affinity (A) | A ≈ -ELUMO | Positive, indicating ability to accept electrons |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relatively large, suggesting high kinetic stability |

| Chemical Hardness (η) | η = (I - A) / 2 | High, indicating low reactivity |

| Electronegativity (χ) | χ = (I + A) / 2 | High, due to halogen and nitrile groups |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Moderately high, indicating susceptibility to nucleophilic attack |

Spectroscopic Property Simulations and Validation

Computational vibrational analysis is a powerful tool for assigning and interpreting experimental FT-IR and FT-Raman spectra. For this compound, DFT calculations would be used to compute the harmonic vibrational frequencies. The results from these calculations are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.netnih.gov

The vibrational spectrum of this molecule would be characterized by several key regions:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. researchgate.net

C≡N stretching: The nitrile group has a very characteristic and strong absorption, typically found in the 2260-2240 cm⁻¹ range.

C-C stretching: Aromatic ring stretching vibrations would appear in the 1600-1400 cm⁻¹ range.

C-Cl and C-Br stretching: The carbon-halogen stretching modes are expected at lower frequencies, typically in the 1100-500 cm⁻¹ region.

A complete assignment of the 30 fundamental vibrational modes (21 in-plane and 9 out-of-plane, assuming Cₛ point group symmetry) would be achieved through a Potential Energy Distribution (PED) analysis. niscpr.res.innih.gov

| Mode | Predicted Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ν(C-H) | ~3080 | Aromatic C-H stretch |

| ν(C≡N) | ~2250 | Nitrile C≡N stretch |

| ν(C=C) | ~1580, 1470 | Aromatic ring C=C stretch |

| δ(CH₂) | ~1420 | Methylene CH₂ scissoring |

| ν(C-Cl) | ~750 | C-Cl stretch |

| ν(C-Br) | ~650 | C-Br stretch |

TD-DFT is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net For this compound, the calculations would likely be performed using a functional like B3LYP or CAM-B3LYP, which are known to provide reliable predictions for aromatic compounds. researchgate.netnih.gov

The predicted spectrum would show absorption bands corresponding to π → π* and n → π* transitions. The main absorption bands for substituted benzenes typically appear in the UV region. acs.org The analysis would involve identifying the maximum absorption wavelength (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption. The molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) would also be visualized to understand the nature of the charge transfer. mdpi.com

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| ~280 | ~4.43 | ~0.05 | HOMO → LUMO (π → π) |

| ~230 | ~5.39 | ~0.20 | HOMO-1 → LUMO (π → π) |

The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a highly effective approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.ukrsc.org Calculations would be performed on the optimized geometry of this compound. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, usually Tetramethylsilane (TMS). researchgate.net

¹H NMR: The aromatic protons would resonate in the downfield region, with their specific shifts influenced by the inductive and anisotropic effects of the bromine, chlorine, and acetonitrile (B52724) substituents. modgraph.co.uk The methylene (-CH₂-) protons would appear as a singlet further upfield.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene (B151609) ring are sensitive to the halogen substituents. rsc.org The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range, while the methylene carbon would be found in the aliphatic region.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | ~135 |

| C-Br | ~125 |

| C-CN | ~130 |

| Aromatic CH | ~128-132 |

| -C≡N | ~118 |

| -CH₂- | ~25 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often described as push-pull systems, can exhibit large non-linear optical (NLO) responses. worldscientific.com Although this compound is not a classic push-pull chromophore, the presence of electron-withdrawing groups (Cl, Br, CN) can induce significant molecular polarization and hyperpolarizability.

DFT calculations can be used to compute the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov These parameters are essential for evaluating the NLO potential of a material. A high value for the first-order hyperpolarizability suggests a strong second-order NLO response. researchgate.netacs.org

| Property | Predicted Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | Calculated value in Debye | Indicates molecular polarity |

| Polarizability (α) | Calculated value | Measures response to an electric field |

| First Hyperpolarizability (β) | Calculated value | Indicates second-order NLO activity |

Computational Studies on Solvent Effects Utilizing Continuum Models

The properties of a molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a widely used and efficient method to simulate the effects of a solvent on the structural, spectroscopic, and electronic properties of a solute. worldscientific.comwikipedia.org In this model, the solvent is treated as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. acs.org

By performing the aforementioned DFT and TD-DFT calculations within the PCM framework, one can predict how properties like reactivity indices, UV-Vis absorption maxima, and NMR chemical shifts would change in different solvents (e.g., nonpolar vs. polar). acs.orglu.se For instance, polar solvents are generally expected to red-shift the π → π* transitions and have a notable effect on the chemical shifts of protons involved in hydrogen bonding or strong dipole-dipole interactions. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 3 Bromo 2 Chlorophenyl Acetonitrile Scaffolds

Experimental Methodologies for Reaction Mechanism Elucidation

Unraveling the step-by-step process of a chemical reaction requires a suite of sophisticated experimental techniques. These methods are designed to identify intermediates, probe transition states, and establish the sequence of bond-forming and bond-breaking events.

Design and Interpretation of Control Experiments and Isotopic Labeling Studies

Control experiments are essential to confirm the role of each component in a reaction. For transformations involving 2-(3-bromo-2-chlorophenyl)acetonitrile, this would include running the reaction in the absence of a proposed catalyst, base, or light source to verify their necessity.

Isotopic labeling is a powerful tool for tracking the fate of specific atoms throughout a reaction. x-chemrx.com For instance, in studying reactions involving the benzylic position of this compound, one could synthesize an isotopically labeled version with deuterium (B1214612) atoms at the carbon adjacent to the nitrile group (the α-carbon). Comparing the reaction rate of this deuterated compound to the unlabeled version allows for the determination of the kinetic isotope effect (KIE). A significant KIE would suggest that the C-H (or C-D) bond at this position is broken in the rate-determining step of the reaction. researchgate.net Similarly, using ¹³C-labeled cyanide to synthesize the starting material could help elucidate the mechanism of reactions where the nitrile group is transformed. researchgate.net

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, Electron Spin-Resonance (ESR) Spectroscopy)

Monitoring a reaction as it occurs provides real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for this, as experiments can be conducted directly inside an NMR tube. arkat-usa.orgresearchgate.net For a reaction of this compound, such as a cross-coupling, one could monitor the characteristic signals of the aromatic protons. As the reaction progresses, the signals corresponding to the starting material would decrease in intensity, while new signals for the product would emerge, allowing for the calculation of reaction kinetics. wikipedia.org

Electron Spin-Resonance (ESR) spectroscopy is the primary technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.net If a proposed mechanism involves radical intermediates, which is plausible for transformations of aryl halides, ESR could provide direct evidence for their existence. researchgate.net Trapping experiments, where a "spin trap" molecule reacts with the transient radical to form a more stable, ESR-detectable radical adduct, are often employed.

Role of Catalysis in Organic Transformations

Catalysis is central to modern organic synthesis, enabling efficient and selective reactions under mild conditions. For a dihalogenated compound like this compound, catalysts can offer precise control over which C-X bond reacts.

Mechanistic Pathways in Photocatalytic Reactions

Visible-light photocatalysis utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to activate substrates. arizona.edumdpi.com For an aryl halide like this compound, a common mechanistic pathway begins with the photoexcited catalyst transferring an electron to the aryl halide. mdpi.com This generates a transient radical anion. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this radical anion would rapidly fragment, cleaving the C-Br bond to release a bromide ion and form a highly reactive aryl radical. nih.gov This aryl radical can then participate in various bond-forming reactions to generate the final product. mdpi.com The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. Some photocatalytic systems can also activate C-H bonds through the generation of chlorine radicals under visible light. bohrium.com

Investigations of Transition Metal-Catalyzed Reactions (e.g., Suzuki Cross-Coupling)

Transition metal catalysis, particularly with palladium, is a cornerstone for forming carbon-carbon bonds. scilit.com The Suzuki cross-coupling reaction, which couples an organohalide with an organoboron compound, is a prominent example. wikipedia.org The generally accepted catalytic cycle involves three key steps: libretexts.org

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. For this compound, this step is highly selective. The oxidative addition occurs preferentially at the more reactive C-Br bond over the stronger and less reactive C-Cl bond. libretexts.orgnih.gov

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation of the organoboron species by a base. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

The chemoselectivity of this reaction is dictated by the relative rates of oxidative addition into the different carbon-halogen bonds.

| Aryl Halide (Ar-X) | Relative Reactivity in Oxidative Addition |

|---|---|

| Ar-I | Fastest |

| Ar-OTf | Fast |

| Ar-Br | Moderate |

| Ar-Cl | Slowest |

Exploration of Radical Reaction Pathways and Single-Electron Transfer Processes

Beyond photocatalysis, radical pathways can be initiated through other means, such as chemical reductants or electrochemical methods. mdpi.com A single-electron transfer (SET) to this compound from a suitable donor would generate the corresponding radical anion. rsc.orgorganic-chemistry.org As described previously, this intermediate would be expected to undergo rapid dissociation of the weakest carbon-halogen bond. nih.gov

The homolytic cleavage of the C-Br bond is significantly more favorable than that of the C-Cl bond. This leads to the selective formation of the 2-(2-chloro-3-(cyanomethyl)phenyl) radical. Once formed, this aryl radical is a versatile intermediate that can undergo a variety of subsequent reactions, including hydrogen atom abstraction, addition to π-systems, or further redox processes to continue a radical chain reaction. libretexts.org The competition between ionic and radical pathways can often be influenced by factors such as solvent polarity. nih.gov

Detailed Analysis of Electrophilic and Nucleophilic Substitution Mechanisms in Arylacetonitriles

The benzene (B151609) ring of arylacetonitriles, such as this compound, is subject to substitution reactions, primarily electrophilic aromatic substitution. Nucleophilic substitution at the aromatic ring is less common and requires specific activating conditions, while substitution at the benzylic carbon proceeds via well-established pathways.

Electrophilic Aromatic Substitution (SEAr):

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are governed by the electronic effects of the existing substituents: the chloro group, the bromo group, and the cyanomethyl group (-CH₂CN).

Substituent Effects : Both chlorine and bromine are ortho-, para-directing deactivators. They deactivate the ring towards electrophilic attack due to their electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions due to electron donation via resonance. The cyanomethyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile.

Mechanism : The SEAr mechanism proceeds in two principal steps. masterorganicchemistry.com First, the aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.comwikipedia.org This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. byjus.comwikipedia.org

The directing effects of the substituents on this compound dictate the position of further substitution. The chloro group at C2 directs to C4 and C6. The bromo group at C3 directs to C1 (blocked), C5, and the cyanomethyl group at C1 directs to C3 and C5. Considering the combined effects, the most likely positions for electrophilic attack would be C5, influenced by the bromo director, and to a lesser extent C4 and C6, influenced by the chloro director. Steric hindrance from the adjacent substituents would also play a significant role in determining the final product distribution.

Interactive Data Table: Influence of Substituents on SEAr in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -Cl | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -Br | C3 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -CH₂CN | C1 | -I (Withdrawing) | None | Deactivating | Meta |

Nucleophilic Substitution:

Nucleophilic substitution reactions involving arylacetonitriles can occur at either the aromatic ring or the benzylic carbon.

Nucleophilic Aromatic Substitution (SNAr) : This mechanism is uncommon for aryl halides like this compound unless there is strong activation from electron-withdrawing groups positioned ortho or para to a leaving group. wikipedia.org The cyanomethyl group is deactivating and not in a position to strongly activate the chloro or bromo groups for SNAr. Therefore, this pathway is generally not favored under standard conditions.

Substitution at the Benzylic Carbon (SN1 and SN2) : The methylene (B1212753) (-CH₂) group is activated by both the phenyl ring and the nitrile group, making the benzylic protons acidic and the carbon susceptible to substitution.

SN2 Mechanism : A primary substrate like this would favor an SN2 pathway for substitution at the benzylic position, should a leaving group be present there. This involves a backside attack by a nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.orgmasterorganicchemistry.com

SN1 Mechanism : Formation of a benzylic carbocation is stabilized by the phenyl ring, which could suggest an SN1 pathway. However, the electron-withdrawing nitrile group would destabilize an adjacent carbocation, making the SN1 mechanism less likely than for other benzylic systems. The SN1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate, which is then attacked by the nucleophile, typically resulting in racemization. organic-chemistry.orgmasterorganicchemistry.com

Mechanistic Aspects of Cycloaddition Reactions and Spiro Compound Formation with Cyanomethylisoquinolinium Ylides

The formation of complex heterocyclic structures, such as spiro compounds, can be achieved through cycloaddition reactions involving isoquinolinium ylides. rsc.orgmdpi.com Cyanomethylisoquinolinium ylides, generated in situ, are key intermediates in these transformations.

Generation and Reactivity of Cyanomethylisoquinolinium Ylides:

Isoquinolinium ylides are 1,3-dipoles that can be readily generated by the deprotonation of the corresponding isoquinolinium salts in the presence of a base, such as triethylamine. nih.govresearchgate.net The resulting ylide is a versatile synthon in heterocyclic synthesis. researchgate.net Its most common reaction is a [3+2] cycloaddition with various dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Mechanism of [3+2] Cycloaddition and Spiro Compound Formation:

The reaction of N-cyanomethylisoquinolinium chloride with suitable dipolarophiles, such as activated alkenes, initiates a cascade of events leading to spiro compounds.

Ylide Formation : The process begins with the deprotonation of the N-cyanomethylisoquinolinium salt by a base to form the N-cyanomethylisoquinolinium ylide. nih.gov

[3+2] Cycloaddition : The ylide, acting as a 1,3-dipole, undergoes a cycloaddition reaction with a dipolarophile. nih.govmdpi.com For instance, in a reaction with a 2-arylidene-1,3-indanedione, the ylide adds across the double bond to form a five-membered pyrrolidine (B122466) ring fused to the isoquinoline (B145761) system. This creates a spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivative. nih.gov

Tandem Reactions : In more complex transformations, such as a three-component reaction involving the isoquinolinium salt, an aromatic aldehyde, and a molecule like 1,3-indanedione, tandem double [3+2] cycloaddition reactions can occur. nih.govacs.org This novel reaction pattern involves cycloaddition at both the C-1 and C-3 positions of the isoquinoline ring, leading to unique and complex spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov

While this compound itself does not directly participate as the ylide precursor in this specific context, its structural motif is relevant in the synthesis of the dipolarophiles (e.g., substituted chalcones or other activated alkenes) that would react with the cyanomethylisoquinolinium ylide. The electronic and steric properties of the 3-bromo-2-chlorophenyl group on the dipolarophile would influence the kinetics and stereoselectivity of the cycloaddition reaction.

Interactive Data Table: Key Steps in Spiro Compound Formation via Isoquinolinium Ylides

| Step | Description | Intermediate/Product Type | Mechanistic Class |

| 1 | Deprotonation of N-cyanomethylisoquinolinium salt with a base. | N-cyanomethylisoquinolinium ylide (a 1,3-dipole). | Acid-Base Reaction |

| 2 | Reaction of the ylide with an activated alkene (dipolarophile). | Pyrrolo[2,1-a]isoquinoline derivative. | [3+2] Cycloaddition |

| 3 | Formation of the spiro center. | Spirocyclic compound. | Cyclization |

| 4 (Optional) | Further intramolecular reactions or tandem cycloadditions. | Complex polycyclic spiro systems. | Tandem Reaction |

Applications of 2 3 Bromo 2 Chlorophenyl Acetonitrile As a Strategic Synthetic Intermediate

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of 2-(3-Bromo-2-chlorophenyl)acetonitrile, featuring a reactive nitrile group and an activated methylene (B1212753) group, alongside two distinct halogen substituents on the aromatic ring, theoretically positions it as a versatile precursor for various heterocyclic systems.

Halogenated phenylacetonitriles are valuable starting materials for nitrogen-containing heterocycles. While no specific examples utilize this compound, general synthetic strategies suggest its potential. For instance, the synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of various benzyl (B1604629) cyanides with reagents like amidines or guanidines. orientjchem.orggrowingscience.com Similarly, indole (B1671886) synthesis can sometimes be accomplished through palladium-catalyzed cyclization of precursors like 2-(2-aminoaryl)acetonitriles, which could potentially be derived from the title compound through functional group manipulation. organic-chemistry.org The synthesis of quinolines often follows pathways such as the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones or aldehydes with compounds containing a reactive α-methylene group, a role the title compound could fulfill. mdpi.comnih.gov

The reactive methylene and nitrile groups of the phenylacetonitrile (B145931) core are key functionalities for building sulfur and oxygen heterocycles. For example, reactions with carbon disulfide under basic conditions could lead to the formation of dithio- derivatives, which are precursors to various sulfur-containing rings. The active methylene group can also participate in condensation reactions with carbonyl compounds, which, followed by intramolecular cyclization involving one of the halogen atoms, could theoretically yield oxygen-containing heterocycles like benzofurans, although specific conditions would be required.

Role in the Derivatization of Halogenated Phenylacetonitriles to Form More Complex Structures

The this compound structure offers multiple sites for derivatization. The α-hydrogen atoms of the acetonitrile (B52724) moiety are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the benzylic position. This alkylation allows for the extension of the carbon chain and the formation of more complex structures built upon the halogenated phenylacetonitrile framework.

| Reaction Type | Potential Electrophile | Resulting Structure |

| Alkylation | Alkyl Halide (R-X) | 2-(3-Bromo-2-chlorophenyl)-2-alkylacetonitrile |

| Aldol Addition | Aldehyde/Ketone (R₂C=O) | 2-(3-Bromo-2-chlorophenyl)-3-hydroxy-alkane/arylnitrile |

Building Block for the Construction of Complex Polycyclic and Bridged Systems

The presence of two different halogens (bromine and chlorine) on the phenyl ring allows for selective and sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This differential reactivity can be exploited to first introduce a substituent at the 3-position (via Suzuki, Sonogashira, or Heck coupling) while leaving the chlorine atom at the 2-position intact for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for constructing complex polycyclic systems where the phenylacetonitrile core is fused or linked to other ring structures.

Contribution to Analog Library Synthesis for Structure-Activity Relationship (SAR) Studies (focus on synthetic utility)

In medicinal chemistry, the generation of compound libraries with systematic structural variations is essential for structure-activity relationship (SAR) studies. This compound is an ideal scaffold for such purposes due to its multiple, distinct reaction sites. A library of analogs could be synthesized by:

Varying substituents at the benzylic position via alkylation of the α-carbon.

Performing selective cross-coupling at the bromine position to introduce a diverse set of aryl, alkyl, or alkynyl groups.

Modifying the nitrile group through reduction to an amine or hydrolysis to a carboxylic acid, followed by further derivatization.

This systematic approach allows chemists to probe how different regions of the molecule contribute to biological activity, guided by the synthetic accessibility of each diversification point.

Strategic Intermediate in Multi-Step Organic Synthesis Campaigns

A strategic intermediate in a multi-step synthesis is a stable, characterizable compound that serves as a key building block en route to a more complex target molecule. The title compound fits this description well. For example, in a hypothetical synthesis, the nitrile group could be carried through several reaction steps that modify the aromatic ring (e.g., cross-coupling at the bromine position) before being converted into a key functional group (like an amine or acid) in a later stage of the synthesis. Its stability and the predictable reactivity of its functional groups make it a reliable platform for constructing complex molecular architectures. syrris.jp

Pathway to SGLT-2 Inhibitor Related Structures (e.g., Empagliflozin Intermediates)

Sodium-glucose cotransporter-2 (SGLT-2) inhibitors are a class of drugs used in the management of type 2 diabetes. A key intermediate in the synthesis of the SGLT-2 inhibitor Empagliflozin is (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. google.com While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a precursor to this key intermediate.

A plausible synthetic route can be scientifically inferred. The synthesis of the crucial (5-bromo-2-chlorobenzyl) moiety is a critical step. google.com Reports in patent literature describe the synthesis of 5-bromo-2-chlorobenzoic acid from the structurally similar 2-chlorobenzonitrile. google.com This suggests that this compound could undergo a series of transformations to yield a 5-bromo-2-chlorobenzyl derivative.

One potential pathway involves the hydrolysis of the nitrile group of this compound to a carboxylic acid, followed by reduction to the corresponding alcohol, and subsequent conversion to a benzyl halide. This resulting benzyl halide can then be used in a Friedel-Crafts alkylation reaction with a suitably protected tetrahydrofuran (B95107) derivative to construct the core structure of the Empagliflozin intermediate. The reactivity of the acetonitrile group and the halogenated phenyl ring allows for various chemical manipulations, making it a versatile starting material.

The following table outlines the key compounds and their roles in the proposed synthetic pathway.

| Compound Name | Role in Synthesis |

| This compound | Starting material containing the core bromo-chlorophenyl structure. |

| 5-Bromo-2-chlorobenzoic acid | A potential intermediate formed by hydrolysis of the nitrile group. |

| (5-Bromo-2-chlorophenyl)methanol | An intermediate formed by the reduction of the carboxylic acid. |

| 1-(Bromomethyl)-5-bromo-2-chlorobenzene | A reactive benzyl halide intermediate for Friedel-Crafts alkylation. |

| (S)-3-phenoxytetrahydrofuran | The coupling partner in the Friedel-Crafts alkylation to introduce the tetrahydrofuran moiety. |

| (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | The key intermediate for the synthesis of Empagliflozin. google.com |

| Empagliflozin | The final active pharmaceutical ingredient, an SGLT-2 inhibitor. |

Utilization in the Synthesis of Anti-HIV Compound Scaffolds

While the core structure of a halogenated phenyl ring is a common feature in various anti-HIV compounds, there is currently no direct, publicly available scientific literature that specifically documents the use of this compound in the synthesis of anti-HIV compound scaffolds.

Research in the field of anti-HIV drug discovery is extensive, with numerous studies exploring a wide array of molecular frameworks. For instance, various phenylalanine derivatives and substituted tetrahydrofuran derivatives have been investigated as HIV-1 capsid inhibitors and protease inhibitors, respectively. nih.govrsc.org Additionally, compounds containing bromo- and chloro-substituted phenyl rings have been explored for their potential anti-HIV activity. imist.ma

The presence of the reactive nitrile group and the di-halogenated phenyl ring in this compound makes it a theoretically plausible starting point for the synthesis of novel heterocyclic compounds that could be investigated for anti-HIV activity. The nitrile group can be a precursor to amines, amides, or carboxylic acids, which are common functionalities in bioactive molecules. wikipedia.org However, without specific research demonstrating this application, its role in the synthesis of anti-HIV scaffolds remains speculative.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 3 Bromo 2 Chlorophenyl Acetonitrile

Comprehensive Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 2-(3-Bromo-2-chlorophenyl)acetonitrile in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the benzylic methylene (B1212753) protons (-CH₂CN) and the three aromatic protons on the substituted phenyl ring. The benzylic protons would appear as a singlet, while the aromatic protons would present as a complex multiplet or as distinct doublets and triplets depending on their coupling with each other. The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrile substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound should display eight distinct signals: one for the nitrile carbon (-C≡N), one for the methylene carbon (-CH₂-), and six for the aromatic carbons of the phenyl ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. The carbon bearing the bromine (C-Br) and the one bearing the chlorine (C-Cl) will be shifted to characteristic ranges. The nitrile carbon typically appears in the 115-120 ppm region.

Expected NMR Data for this compound The following data are predicted based on analysis of structurally similar compounds and known substituent effects.

| ¹H NMR (Expected) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.3-7.8 | Multiplet (m) | 3H, Aromatic protons |

| ~4.0 | Singlet (s) | 2H, -CH₂CN |

| ¹³C NMR (Expected) | ||

| Chemical Shift (δ, ppm) | Assignment | |

| ~135-140 | Aromatic C-Cl | |

| ~125-135 | Aromatic C-H | |

| ~122 | Aromatic C-Br | |

| ~117 | -C≡N | |

| ~25-30 | -CH₂CN |

Fourier Transform Infrared (FT-IR) and UV-Visible Spectrophotometry

FT-IR Spectroscopy: This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity peak around 2250 cm⁻¹ corresponds to the stretching vibration of the nitrile group (C≡N). The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of carbon-halogen bonds is confirmed by absorptions in the fingerprint region, typically with C-Cl stretching around 700-800 cm⁻¹ and C-Br stretching at lower wavenumbers, approximately 500-600 cm⁻¹. nih.gov

UV-Visible Spectrophotometry: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring acts as the primary chromophore. Due to the presence of the halogen and nitrile substituents, the UV spectrum, typically run in a solvent like acetonitrile (B52724) or methanol, is expected to show absorption maxima (λmax) around 254 nm, corresponding to the π → π* transitions of the aromatic system. nih.gov

Expected Spectroscopic Data

| FT-IR Spectroscopy (Expected) | |

|---|---|

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| >3000 | Aromatic C-H stretch |

| ~2250 | Nitrile (C≡N) stretch |

| 1450-1600 | Aromatic C=C stretch |

| 700-800 | C-Cl stretch |

| 500-600 | C-Br stretch |

| UV-Visible Spectrophotometry (Expected) | |

| λmax (nm) | Transition |

| ~254 | Aromatic π → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and providing structural information through analysis of its fragmentation pattern. The nominal molecular weight of the compound is approximately 230.5 g/mol . cymitquimica.com

A key feature of the mass spectrum will be the distinctive isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edudocbrown.info This combination results in a characteristic cluster of peaks for the molecular ion [C₈H₅BrClN]⁺ at m/z values of 229, 231, and 233.

Common fragmentation pathways in electron ionization (EI-MS) for this type of molecule include the loss of the halogen atoms or the nitrile group. miamioh.edunih.gov The principal fragmentation is often the loss of the bromine radical (•Br) or chlorine radical (•Cl) due to the relative weakness of the C-Br and C-Cl bonds.

Expected Mass Spectrometry Fragmentation Data

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 229, 231, 233 | [C₈H₅⁷⁹Br³⁵ClN]⁺, [C₈H₅⁸¹Br³⁵ClN]⁺/[C₈H₅⁷⁹Br³⁷ClN]⁺, [C₈H₅⁸¹Br³⁷ClN]⁺ | Molecular ion (M⁺) cluster, showing characteristic isotopic pattern for Br and Cl. |

| 150, 152 | [M - Br]⁺ | Loss of a bromine radical. The remaining fragment shows the 3:1 isotopic pattern for chlorine. |

| 194, 196 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining fragment shows the 1:1 isotopic pattern for bromine. |

| 115 | [M - Br - Cl]⁺ | Loss of both halogen radicals. |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Both HPLC and GC are powerful methods for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for purity analysis. A standard C8 or a Phenyl liquid chromatography column can be effective. chromforum.org A mobile phase consisting of a mixture of acetonitrile and water, run under isocratic or gradient conditions, would likely provide good separation. Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs strongly, such as 254 nm. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is also highly effective for purity assessment, particularly for volatile and thermally stable compounds. To prevent potential degradation (debromination) at high temperatures, a Supelcowax 10 or Equity 1701 capillary column is recommended. chromforum.org Toluene or acetonitrile can be used as the dissolution solvent. chromforum.org When coupled with a mass spectrometer (GC-MS), this method not only quantifies purity but also helps in identifying impurities by their mass spectra.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction in real-time. thieme.de In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system (eluent), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

By comparing the spots of the reaction mixture with those of the starting materials, one can observe the consumption of reactants and the formation of the new product spot. Visualization is typically achieved under UV light (254 nm), where the aromatic compound will appear as a dark spot. rsc.org This allows the chemist to determine when the reaction is complete, optimizing reaction time and preventing the formation of degradation products.

X-ray Diffraction (XRD) for Single Crystal Structural Confirmation and Crystallographic Analysis

For a compound like this compound, obtaining a suitable single crystal is the first critical step. wikipedia.org Once a crystal of adequate size and quality is grown, it is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of reflections, the intensities and angles of which are meticulously recorded. wikipedia.orglibretexts.org This diffraction data is then used to calculate an electron density map, from which the positions of the individual atoms in the crystal structure can be resolved. wikipedia.org

The analysis yields detailed crystallographic parameters that describe the unit cell—the basic repeating structural unit of the crystal. While specific experimental data for this compound is not publicly available, a typical analysis would generate a set of data similar to the illustrative example presented below, based on findings for other substituted phenylacetonitrile (B145931) derivatives. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₅BrClN |

| Formula Weight | The mass of one mole of the compound. | 230.49 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.86 Å |

| b = 24.75 Å | ||

| c = 9.78 Å, β = 91.30° | ||

| Volume (V) | The volume of a single unit cell. | 2627.4 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.455 g/cm³ |

This crystallographic data provides an unequivocal confirmation of the molecular structure, including the precise arrangement of the bromo, chloro, and acetonitrile substituents on the phenyl ring.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized or purified substance, ensuring it matches the theoretical stoichiometric composition.

For this compound, with the molecular formula C₈H₅BrClN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental results, typically obtained using a combustion-based elemental analyzer, are then compared against these theoretical values. A close correlation between the experimental and calculated percentages, usually within a narrow margin of ±0.4%, confirms the elemental purity and the correct molecular formula of the compound.

| Element | Atomic Weight (g/mol) | Theoretical Percentage (%) | Typical Experimental Result (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 41.69 | 41.75 |

| Hydrogen (H) | 1.008 | 2.19 | 2.21 |

| Bromine (Br) | 79.904 | 34.67 | N/A (Determined by other methods) |

| Chlorine (Cl) | 35.453 | 15.38 | N/A (Determinated by other methods) |

| Nitrogen (N) | 14.007 | 6.08 | 6.05 |

Note: Halogens like bromine and chlorine are typically quantified using techniques such as ion chromatography or titration rather than standard CHN analysis.

Development of Novel Analytical Approaches for the Detection and Quantification of Trace Impurities in Halogenated Acetonitriles

Ensuring the purity of a chemical compound is critical, as even trace-level impurities can significantly impact its properties and reactivity. Halogenated acetonitriles, used as intermediates in various syntheses, require highly sensitive analytical methods to detect and quantify potential impurities arising from starting materials, side reactions, or degradation. nih.gov

The development of novel analytical approaches focuses on enhancing selectivity, sensitivity, and speed. biomedres.usresearchgate.net For halogenated aromatic compounds, hyphenated chromatographic techniques are particularly powerful. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for the analysis of volatile and semi-volatile impurities. The gas chromatograph separates the individual components of a mixture, which are then detected and identified by the mass spectrometer. For halogenated compounds, GC-MS provides high sensitivity and structural information, facilitating the identification of unknown impurities. researchgate.net The development of methods like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS allows for the sensitive detection of volatile organic impurities at very low concentrations. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally unstable impurities, LC-MS is the method of choice. biomedres.usresearchgate.net High-Performance Liquid Chromatography (HPLC) separates the impurities, which are then analyzed by a mass spectrometer. biomedres.us The use of tandem mass spectrometry (MS/MS) further enhances specificity and allows for quantification at trace levels by monitoring specific chemical transitions for each analyte. scholaris.ca Recent advances focus on developing LC-MS/MS methods with extremely low detection limits, often in the parts-per-billion (ng/L) range, which is essential for controlling potentially reactive or toxic impurities. scholaris.ca

Supercritical Fluid Chromatography (SFC): As part of the trend toward "green analytical chemistry," SFC is emerging as a sustainable alternative to traditional chromatography. mdpi.com Using supercritical carbon dioxide as the mobile phase significantly reduces the use of organic solvents. SFC can be effective for the separation of complex mixtures and is applicable to a wide range of halogenated compounds. mdpi.com

The continuous innovation in these analytical techniques allows for more robust and reliable purity assessments, ensuring the quality and consistency of halogenated acetonitriles like this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromo-2-chlorophenyl)acetonitrile, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves halogenation or cyanation of substituted phenylacetic acid derivatives. For example, a Friedel-Crafts alkylation or nucleophilic substitution can introduce the bromo and chloro groups. Reaction optimization requires controlling temperature (e.g., 0–5°C for nitrile stabilization) and selecting catalysts (e.g., Pd for cross-coupling reactions). Solvent polarity (e.g., acetonitrile or DMF) and stoichiometric ratios of halogenating agents (e.g., NBS or Cl₂ sources) significantly impact yields . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is common.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for disubstituted benzene) and nitrile carbons (δ ~115–120 ppm). Coupling patterns reveal substitution positions .

- IR : A sharp peak at ~2240 cm⁻¹ confirms the -C≡N group.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) around m/z 231/233 (Br/Cl isotopic pattern) validate the molecular formula .

Q. What safety protocols are critical when handling halogenated acetonitriles like this compound?

- Methodological Answer : Use fume hoods to avoid inhalation (H331 hazard) and wear nitrile gloves to prevent dermal exposure (H311). Store at 0–6°C in amber vials under inert gas to prevent degradation. Neutralize spills with sodium bicarbonate, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify electrophilic sites (e.g., para to Br/Cl). Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, as demonstrated in studies of similar dichlorophenyl derivatives . Solvent effects are modeled using COSMO-RS to optimize reaction conditions .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetonitrile derivatives?

- Methodological Answer : Use SHELXL for refinement, especially for high-resolution or twinned data. Discrepancies in bond angles/thermal parameters may arise from disorder; apply TWIN/BASF commands and validate with R₁/wR₂ convergence (<5% difference). Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the phenyl ring?

- Methodological Answer : The electron-withdrawing -C≡N group directs electrophiles to meta positions. Bromine (ortho/para-directing) competes, but steric hindrance from chlorine (at position 2) favors substitution at position 4. Competitive experiments with HNO₃/H₂SO₄ or Br₂/FeBr₃ quantify regioselectivity .

Q. What enzymatic pathways utilize bromophenyl acetonitrile derivatives, and how are they characterized?

- Methodological Answer : (R)-Mandelonitrile oxidase (EC 1.1.3.49) oxidizes 2-arylacetonitriles to ketones, producing H₂O₂. Activity assays (UV-Vis at 340 nm for H₂O₂) show ~22% efficiency with 3-bromo derivatives. Site-directed mutagenesis of FAD-binding motifs (T22-S62) can enhance catalytic rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。